molecular formula C17H19ClN4O4S B2377379 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide CAS No. 899733-75-6

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide

Cat. No. B2377379
CAS RN: 899733-75-6
M. Wt: 410.87
InChI Key: PWYPHDJPPMFVRD-UHFFFAOYSA-N
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Description

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C17H19ClN4O4S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacological Evaluation

  • Studies on pyrazole derivatives, such as SR141716 (a CB1 cannabinoid receptor antagonist), have revealed insights into molecular interactions with receptors, including conformational analyses and 3D-quantitative structure-activity relationship (QSAR) models. These findings highlight the potential applications of pyrazole derivatives in receptor binding studies and drug design, especially for targeting cannabinoid receptors (Shim et al., 2002).

Antidepressant and Anticonvulsant Activities

  • Research on pyrazoline derivatives has shown that some compounds exhibit antidepressant and anticonvulsant activities, indicating the potential use of pyrazole-based compounds in the development of new therapeutic agents for neurological disorders (Das et al., 2011).

Antimicrobial and Anti-inflammatory Agents

  • Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Such studies contribute to the exploration of pyrazole derivatives as potential antimicrobial and anti-inflammatory drugs (Kendre et al., 2015).

Photovoltaic Applications

  • Research into conjugated polymers for photovoltaic applications has included the synthesis of polymers based on thiophene and pyrazine units. These studies suggest the relevance of pyrazole derivatives in the development of materials for energy conversion and storage (Chiu-Hsiang Chen et al., 2010).

Corrosion Inhibition

  • Quinoxaline derivatives, related to pyrazole compounds, have been studied as corrosion inhibitors for metals in acidic media. This application demonstrates the potential use of pyrazole derivatives in protecting metals from corrosion, which is critical in industrial processes (Saraswat et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration. By targeting this complex, the compound can effectively inhibit the growth and reproduction of fungi .

Mode of Action

The compound acts by inhibiting the mitochondrial respiration of fungi . It achieves this by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi . This disruption of the electron transport chain leads to a halt in ATP production, thereby inhibiting the growth and reproduction of the fungi .

Biochemical Pathways

The compound affects the biochemical pathway of cellular respiration in fungi. Specifically, it disrupts the electron transport chain, a series of reactions that are responsible for the production of ATP, the energy currency of the cell . By inhibiting this pathway, the compound effectively starves the fungi of energy, leading to their death .

Result of Action

The result of the compound’s action is the effective control of major plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres . By inhibiting the growth and reproduction of these fungi, the compound helps to protect crops and improve agricultural yield .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. , suggesting that it may persist in the environment for a long time. Additionally, it is likely to bioaccumulate in aquatic organisms , indicating that its use may have ecological implications. Therefore, careful management and monitoring are necessary when using this compound in the environment.

properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-10(2)7-19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYPHDJPPMFVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide

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